Ytterbium(3+);triacetate;hydrate

Methoxycarbonylation Lewis acid catalysis Isophorone diamine

Ytterbium(3+);triacetate;hydrate (CAS 15280-58-7), formally ytterbium(III) acetate hydrate with the linear formula Yb(C₂H₃O₂)₃·xH₂O, is a water-soluble rare-earth carboxylate salt that serves as a versatile Yb³⁺ ion source. It typically crystallizes as a tetrahydrate (n = but can exist with 1, 4, or 6 water molecules of hydration, and is commercially available at purities up to 99.95% trace metals basis.

Molecular Formula C6H11O7Yb
Molecular Weight 368.19 g/mol
Cat. No. B12800420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium(3+);triacetate;hydrate
Molecular FormulaC6H11O7Yb
Molecular Weight368.19 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Yb+3]
InChIInChI=1S/3C2H4O2.H2O.Yb/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
InChIKeyPHWPQNTXTCAARQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium(III) Acetate Hydrate — High-Purity Rare-Earth Precursor for Catalysis, Luminescent Materials, and Sol-Gel Synthesis


Ytterbium(3+);triacetate;hydrate (CAS 15280-58-7), formally ytterbium(III) acetate hydrate with the linear formula Yb(C₂H₃O₂)₃·xH₂O, is a water-soluble rare-earth carboxylate salt that serves as a versatile Yb³⁺ ion source . It typically crystallizes as a tetrahydrate (n = 4) but can exist with 1, 4, or 6 water molecules of hydration, and is commercially available at purities up to 99.95% trace metals basis [1]. The compound is employed as a precursor for upconversion luminescent nanomaterials, a Lewis acid catalyst in selective organic transformations, and a dopant source in sol-gel-derived ceramics and thin films [2].

Why Ytterbium(III) Acetate Hydrate Cannot Be Simply Replaced by Other Ytterbium Salts or Metal Acetates


Although multiple ytterbium salts (chloride, nitrate, triflate, oxalate) and other metal acetates can serve as Yb³⁺ vectors or Lewis acids, substitution without verification frequently leads to divergent outcomes. Ytterbium acetate exhibits a unique combination of moderate Lewis acidity, carboxylate ligand compatibility with sol-gel and co-precipitation protocols, and a multistep thermal decomposition pathway that yields Yb₂O₃ with distinct porosity compared to oxalate-derived oxide [1]. In head-to-head catalytic screens, ytterbium acetate outperforms other metal acetates in methoxycarbonylation and delivers diastereoselectivities in asymmetric reductive amination that surpass previously reported protocols using alternative Lewis acids [2][3]. These property clusters mean that substituting YbCl₃, Yb(NO₃)₃, or Yb(OTf)₃ without re-optimization risks compromised yield, selectivity, or material microstructure.

Quantitative Differentiation Evidence for Ytterbium(III) Acetate Hydrate vs. Closest Analogs


Ytterbium Acetate Outperforms All Other Metal Acetates in Catalytic Methoxycarbonylation of Isophorone Diamine

In a solvent-free catalytic methoxycarbonylation of isophorone diamine (IPDA) with dimethyl carbonate, ytterbium acetate was screened against a panel of various metal acetates and demonstrated the highest catalytic activity among all tested acetates [1]. Under optimized conditions (90 °C, DMC:IPDA molar ratio 4:1, catalyst loading 2.5 mol%, 6 h), ytterbium acetate achieved 94.3% IPDA conversion, 54.2% IPDC yield, and 57.5% IPDC selectivity [1]. Other metal acetates yielded lower conversion and selectivity under identical screening conditions, consistent with the observation that stronger rare-earth Lewis acidity correlates with higher catalytic performance [1].

Methoxycarbonylation Lewis acid catalysis Isophorone diamine

Ytterbium Acetate Achieves 80–89% Diastereomeric Excess in Asymmetric Reductive Amination — Surpassing All Previously Reported Lewis Acid Protocols

In the reductive amination of prochiral unhindered 2-alkanones with (R)- or (S)-α-methylbenzylamine (α-MBA), Yb(OAc)₃ (50–110 mol%) in combination with Raney-Ni and H₂ (120 psi) produced the corresponding chiral amine products with 80–89% diastereomeric excess (de) and 80–87% isolated yield [1]. The authors explicitly state that this diastereoselectivity represents an increase over the best previously reported de values when using (R)- or (S)-α-MBA — regardless of whether a stepwise ketimine isolation or one-pot reductive amination strategy was employed, and irrespective of the reducing agent or achiral Lewis/Brønsted acid examined [1]. An in situ cis-to-trans ketimine isomerization mechanism promoted specifically by Yb(OAc)₃ was proposed to account for this enhancement [1].

Asymmetric reductive amination Diastereoselectivity Chiral amine synthesis

Ytterbium Acetate Decomposes to Yb₂O₃ at 560 °C — 40 °C Lower Than Ytterbium Oxalate — Producing Oxide with Distinct Large-Pore Morphology

A comparative thermoanalytical study (TG-DTA, gas-MS, XRD, SEM) tracked the decomposition of hydrated ytterbium acetate (Yb(CH₃COO)₃·4H₂O) and ytterbium oxalate (Yb₂(C₂O₄)₃·6H₂O) up to 900 °C in air [1]. Ytterbium acetate dehydrates in four distinct steps and completes decomposition to Yb₂O₃ at 560 °C, proceeding through four non-crystalline unstable intermediates [1]. In contrast, ytterbium oxalate dehydrates in only three steps and requires 600 °C to reach Yb₂O₃, passing through two unstable intermediates [1]. SEM analysis further revealed that the Yb₂O₃ obtained from the acetate precursor contains large pores compared to the oxide obtained from the oxalate route [1]. The gaseous decomposition products from the acetate were identified as water vapor, acetic acid, ketene, acetone, and methane [1].

Thermal decomposition Ytterbium oxide Precursor comparison

Ytterbium Acetate-Derived Co-Sensitization Complex Enables Broad Visible Excitation (450–560 nm) with Strong NIR Emission at 978 nm

A ytterbium(III) acetate complex bearing both a BODIPY and a porphyrin dye as co-sensitizing antenna ligands emits strongly at 978 nm in the near-infrared region, utilizing a broader excitation window spanning 450–560 nm [1]. This dual-chromophore architecture, accessible because ytterbium acetate readily undergoes ligand exchange with polydentate sensitizers, expands the usable excitation range compared to single-sensitizer Yb³⁺ complexes that typically exhibit narrower absorption bands [1]. Separately, β-fluorinated Yb³⁺ porphyrinoid complexes synthesized from ytterbium acetate hydrate precursors have achieved NIR quantum yields up to 23% in DMSO and 13% in water, with prolonged decay lifetimes up to 249 μs — values that surpass those of the corresponding β-non-fluorinated counterparts [2].

NIR luminescence Co-sensitization Bioimaging probes

Commercial Ytterbium(III) Acetate Hydrate Readily Available at 99.95% Trace Metals Basis — Enabling Reproducible Doping and Catalysis

Ytterbium(III) acetate hydrate is commercially supplied at a certified purity of 99.95% trace metals basis (corresponding to ≤500 ppm total metallic impurities) by major vendors including Sigma-Aldrich (Product 544973) and multiple Chinese specialty chemical suppliers . This purity level is documented to minimize defects in Yb-based electronic materials such as superconductors and specialized alloys, and to enhance catalytic efficiency and selectivity by reducing side reactions from trace metal contaminants . Competing ytterbium salts are also available at comparable purity (e.g., YbCl₃ at 99.99% REO, Yb(NO₃)₃ at 99.9%), so purity alone is not a decisive differentiator; however, the combination of high purity with the acetate's specific solubility profile in polar organic solvents makes it uniquely suited for solution-based sol-gel and hydrothermal synthesis routes where chloride or nitrate counterions may interfere with precursor chemistry .

High-purity precursor Trace metals analysis Reproducible synthesis

Highest-Impact Application Scenarios for Ytterbium(III) Acetate Hydrate Based on Verified Differential Evidence


Catalyst Selection for Methoxycarbonylation of Aliphatic Diamines to Dicarbamates

When developing a non-phosgene route to isophorone dicarbamate (IPDC) via solvent-free methoxycarbonylation of IPDA with dimethyl carbonate, ytterbium(III) acetate hydrate is the catalyst of choice. Among a panel of metal acetates, it delivers the highest catalytic activity — achieving 94.3% IPDA conversion and 57.5% IPDC selectivity under optimized conditions (90 °C, 2.5 mol% loading, 6 h) [Section 3, Evidence Item 1]. Selecting a different metal acetate or a non-carboxylate ytterbium salt without re-optimization risks lower conversion and poorer selectivity. This scenario directly impacts polyurethane and isocyanate intermediate manufacturing seeking to eliminate phosgene from their process chemistry. [1]

Asymmetric Synthesis of Enantiomerically Enriched Chiral Amine Pharmaceutical Intermediates

For the preparation of chiral α-methylbenzylamines via direct asymmetric reductive amination of prochiral 2-alkanones, Yb(OAc)₃ (50–110 mol%) combined with Raney-Ni/H₂ delivers 80–89% diastereomeric excess with 80–87% yield — outperforming all previously reported achiral Lewis and Brønsted acid protocols for this substrate class [Section 3, Evidence Item 2]. The documented cis-to-trans ketimine isomerization mechanism is specific to the acetate counterion. Yb(OTf)₃, YbCl₃, or non-ytterbium Lewis acids do not reproduce this stereochemical outcome without extensive re-optimization, making Yb(OAc)₃·xH₂O the directly evidenced selection for medicinal chemistry and process development groups synthesizing enantiopure amine building blocks. [2]

Fabrication of Porous Yb₂O₃ Ceramics and Catalyst Supports via Controlled Thermal Decomposition

When the goal is to produce Yb₂O₃ with a large-pore microstructure — desirable for catalytic supports, gas-sensing layers, or porous ceramic matrices — ytterbium acetate tetrahydrate is the preferred precursor over ytterbium oxalate. Thermogravimetric evidence shows Yb(CH₃COO)₃·4H₂O fully converts to Yb₂O₃ at 560 °C (vs. 600 °C for oxalate), and SEM confirms qualitatively larger pores in the acetate-derived oxide [Section 3, Evidence Item 3]. The 40 °C lower calcination temperature also reduces energy cost in scaled manufacturing. This differentiation is directly relevant to ceramic powder processors and industrial catalyst manufacturers optimizing oxide texture and thermal budget simultaneously. [3]

Development of Broad-Excitation NIR Bioimaging Probes for Deep-Tissue Fluorescence Lifetime Imaging

For constructing ytterbium-based near-infrared luminescent probes that can be excited across a broad 450–560 nm visible window and emit at 978 nm — within the biological transparency region — ytterbium(III) acetate hydrate is the empirically validated precursor. The acetate ligand readily undergoes exchange with BODIPY and porphyrin co-sensitizers to produce complexes with strong 978 nm emission [Section 3, Evidence Item 4], while β-fluorinated derivatives made from this precursor achieve aqueous quantum yields up to 13% and decay lifetimes up to 249 μs — enabling time-resolved FLIM with effective autofluorescence discrimination [Section 3, Evidence Item 4]. Substitute ytterbium salts with less labile counterions may hinder efficient ligand exchange, compromising probe brightness. This scenario directly addresses biomedical imaging laboratories and contrast-agent developers. [4][5]

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